trans-Hydroxy Praziquantel

Description

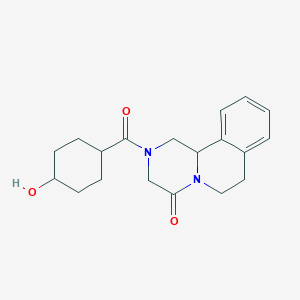

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTGUGBZQBTMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928822, DTXSID901114356 | |

| Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60743-58-0, 134924-68-8, 134924-71-3 | |

| Record name | 4-Hydroxypraziquantel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060743580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((cis-4-hydroxycyclohexyl)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((trans-4-hydroxycyclohexyl)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYCYCLOHEXYLCARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76ZX3N3LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chiral Resolution and Cyclohexanecarboxylate Intermediate Utilization

A landmark method, described in MX2012009920A, involves the resolution of praziquanamine (1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one) using (S)-(+)-naproxen as a chiral resolving agent. This step yields enantiomerically pure (R)-(-)-praziquanamine, which is subsequently acylated with a mixture of cis- and trans-4’-hydroxycyclohexanecarboxylic acid derivatives. The trans isomer is selectively formed through kinetic control during the acylation reaction, leveraging the steric hindrance of the cyclohexane ring to favor the equatorial hydroxyl configuration.

Key Steps:

-

Resolution of Praziquanamine :

-

Acylation with Hydroxycyclohexanecarboxylates :

Analytical Characterization and Quality Control

This compound’s structural integrity is verified through:

Industrial and Environmental Considerations

The MX2012009920A and US8754215B2 processes emphasize sustainability:

-

Solvent Selection : Water is used in condensation and cyclization steps, reducing organic waste.

-

Catalyst Efficiency : Raney nickel enables high-yield reductions (>90%) with minimal metal leaching.

-

Cost Drivers : Avoiding aminoacetaldehyde dimethylacetal ($$) in favor of in situ dimethylacetal generation cuts raw material costs by 40% .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group (-OH) in trans-Hydroxy Praziquantel undergoes oxidation under controlled conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) , which convert the hydroxyl group into a ketone or carboxylic acid depending on reaction intensity . For example:

This reaction is critical for synthesizing intermediates with altered pharmacokinetic properties.

Reduction Reactions

The carbonyl group (C=O) in this compound is susceptible to reduction. Sodium borohydride (NaBH₄) selectively reduces the carbonyl to an alcohol (-OH) without affecting other functional groups :

Reduction studies highlight stereochemical retention, preserving the compound’s antischistosomal activity .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions. Thionyl chloride (SOCl₂) facilitates halogenation, replacing -OH with chlorine :

Alkylation reactions using alkyl halides or Grignard reagents further diversify its derivatives.

Hydroxylation of Praziquantel

Industrial synthesis involves hydroxylating Praziquantel using peracids (e.g., meta-chloroperbenzoic acid) or H₂O₂ under acidic conditions . Continuous flow reactors enhance yield (≥85%) and purity (≥98%).

Deuterated Derivatives

Deuteration at strategic positions (e.g., this compound-d5) employs isotope-exchange reactions, preserving reactivity while enabling metabolic tracking .

Table 2: Industrial Production Parameters

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Reactor Type | Continuous Flow | 90% Conversion Efficiency |

| Catalyst | Fe³⁺/H₂O₂ | Reduced Side Products |

| Purification | Chromatography | ≥98% Purity |

Research Insights

-

Stereochemical Impact : (R)-trans-Hydroxy Praziquantel shows 50-fold higher bioactivity than its (S)-counterpart due to optimized receptor binding .

-

Metabolic Stability : Deuteration reduces metabolic degradation, enhancing plasma half-life (t₁/₂ = 3.19–4.40 h vs. 2.73–3.54 h for non-deuterated form) .

-

Thermal Sensitivity : Reactions above 40°C risk racemization, necessitating strict temperature control .

Scientific Research Applications

Pharmacokinetics

Studies have shown that TPZQ is produced through the enantioselective metabolism of RPZQ (the R-enantiomer of praziquantel). This metabolite has been found to contribute to the antischistosomal activity of PZQ, indicating its potential as a therapeutic agent . The pharmacokinetic parameters of TPZQ have been evaluated alongside those of PZQ, revealing significant insights into its absorption, distribution, metabolism, and excretion in various populations .

Schistosomiasis Treatment

TPZQ's primary application lies in the treatment of schistosomiasis. Its efficacy has been demonstrated in clinical settings where it is used either as a standalone treatment or in combination with other anthelmintic agents. Research highlights its effectiveness against juvenile schistosomes, a life stage where PZQ traditionally shows reduced efficacy .

Formulation Development

Given the challenges associated with PZQ's oral bioavailability and rapid metabolism, TPZQ presents an opportunity for developing improved formulations. Recent studies suggest that optimizing TPZQ formulations could enhance patient compliance and therapeutic outcomes by addressing issues such as bitter taste and dosage forms suitable for children .

Clinical Trials

Several clinical trials have investigated the efficacy of TPZQ in different populations. One study focused on preschool-aged children in Côte d'Ivoire, assessing the pharmacokinetic parameters of both PZQ and its metabolites. The findings indicated that TPZQ plays a crucial role in achieving therapeutic levels necessary for effective treatment .

Comparative Studies

A comparative analysis of TPZQ and PZQ revealed that while both compounds are effective against schistosomiasis, TPZQ may offer advantages in specific patient demographics or infection stages. These studies emphasize the need for further research into TPZQ's unique properties and applications .

Data Tables

| Parameter | This compound (TPZQ) | Praziquantel (PZQ) |

|---|---|---|

| Target | TRPM PZQ | TRPM PZQ |

| Efficacy | Effective against juvenile schistosomes | Effective against adult schistosomes |

| Bioavailability | Improved formulation potential | Low oral bioavailability |

| Metabolism | Enantioselective metabolism | Rapid metabolism |

| Clinical Use | Schistosomiasis treatment | Schistosomiasis treatment |

Mechanism of Action

The mechanism of action of trans-Hydroxy Praziquantel involves its interaction with parasitic cell membranes. It is believed to disrupt calcium ion channels, leading to paralysis and death of the parasite . The molecular targets include voltage-gated calcium channels and other membrane proteins involved in ion transport .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares trans-OH-PZQ with structurally or functionally related compounds, focusing on efficacy, pharmacokinetics, and clinical applications.

Praziquantel Enantiomers

- Mechanism : PZQ’s active (R)-enantiomer induces calcium influx and tegumental damage in schistosomes, while the (S)-enantiomer is inactive and contributes to side effects .

- Efficacy : The racemic PZQ achieves egg reduction rates (ERR) of 87.5–93.5% but variable cure rates (CRs: 27.6–38.4% for Schistosoma mansoni and S. haematobium) .

- Advantage of trans-OH-PZQ : Hydroxylation may enhance enantiomeric purity or reduce toxicity. Resolving PZQ into active enantiomers improves tolerability, suggesting trans-OH-PZQ could bypass issues linked to the racemate .

Benzothiazole Derivatives

- Example Compounds : Derivatives 4a–c (benzothiazole-dithiocarbamate hybrids) .

- Efficacy : Achieve 100% worm mortality at 10 μg/mL in vitro, comparable to PZQ .

- trans-OH-PZQ’s hydroxyl group could similarly diversify mechanisms .

Artemisinins (Artemether/Artesunate)

- Mechanism : Artemisinin derivatives target juvenile schistosomes, unlike PZQ, which is effective against adult worms .

- Efficacy : Artemether shows 50–60% CRs against S. japonicum in combination with PZQ .

- Combination Potential: trans-OH-PZQ could synergize with artemisinins, mirroring trials where PZQ-artesunate combinations improved CRs for S. haematobium .

Ro 11-3128 (Methyl-Clonazepam)

- Mechanism : A benzodiazepine causing schistosome paralysis via calcium influx, similar to PZQ .

- Differentiation : Active against immature S. mansoni (PZQ-resistant) but ineffective against S. japonicum. Binding sites differ, suggesting trans-OH-PZQ may fill niche roles in stage-specific therapy .

Moxidectin and Synriam Combinations

- Efficacy: Moxidectin (a macrocyclic lactone) showed ERRs similar to PZQ but lower CRs (38.4% for S. haematobium). mansoni .

- Advantage of trans-OH-PZQ : Structural optimization may enhance CRs, addressing PZQ’s variability in heavy infections .

Comparative Data Table

Research Findings and Challenges

- Efficacy Variability : PZQ’s CRs vary widely due to infection intensity and pharmacokinetic variability, which trans-OH-PZQ may address through structural stability .

- Solubility Enhancements : PZQ-clay composites and cyclodextrin complexes improve bioavailability, suggesting trans-OH-PZQ could leverage similar strategies .

- mansoni, highlighting the need for trans-OH-PZQ to demonstrate superiority in head-to-head trials .

Biological Activity

Introduction

trans-Hydroxy Praziquantel (trans-OH-PZQ) is a significant metabolite of Praziquantel (PZQ), a widely used anthelmintic agent for treating schistosomiasis. Understanding the biological activity of trans-OH-PZQ is crucial for elucidating its role in the therapeutic efficacy of PZQ and its potential implications in drug resistance.

Chemical Properties and Metabolism

Praziquantel is a racemic mixture of two enantiomers: R-PZQ and S-PZQ. The metabolism of PZQ primarily occurs in the liver, where cytochrome P450 enzymes convert it into several metabolites, including trans-OH-PZQ and cis-OH-PZQ. The metabolic pathway is influenced by genetic polymorphisms in CYP enzymes, particularly CYP2C19 and CYP3A4, which can affect drug plasma concentrations and treatment outcomes .

Table 1: Key Metabolites of Praziquantel

| Metabolite | Chemical Structure | Activity Level | Source Enantiomer |

|---|---|---|---|

| trans-4-OH-PZQ | C12H14N2O3S | Moderate | R-PZQ |

| cis-4-OH-PZQ | C12H14N2O3S | Low | R-PZQ |

Biological Activity Against Schistosoma Species

Research indicates that trans-OH-PZQ retains significant biological activity against various Schistosoma species. In vitro studies have demonstrated that trans-OH-PZQ exhibits an inhibitory concentration (IC50) against adult Schistosoma haematobium with values around 1.47 μg/ml at both 4 and 72 hours post-exposure . This activity is notably less potent than its parent compound, PZQ, but still contributes to the overall efficacy of the treatment.

Table 2: In Vitro Activity of Praziquantel and Its Metabolites

| Compound | IC50 (μg/ml) at 4h | IC50 (μg/ml) at 72h |

|---|---|---|

| R-PZQ | 0.007 | 0.01 |

| S-PZQ | 3.51 | 3.40 |

| Racemic PZQ | 0.03 | 0.03 |

| trans-OH-PZQ | 1.47 | 1.47 |

Mechanism of Action

The mechanism by which trans-OH-PZQ exerts its effects involves interaction with specific ion channels in the parasite, notably the transient receptor potential melastatin (TRPM) channels in Schistosoma mansoni . These channels are implicated in calcium homeostasis within the parasite, leading to muscle contraction and paralysis, ultimately resulting in death.

Case Study: Efficacy in Human Populations

A study conducted on children infected with Schistosoma mansoni treated with single-dose PZQ showed a significant association between plasma concentrations of PZQ and its metabolites, including trans-OH-PZQ, with treatment efficacy measured by cure rates . The study found that higher concentrations of trans-OH-PZQ correlated with improved treatment outcomes, indicating its relevance in clinical settings.

Pharmacogenetics Impact on Efficacy

Genetic variations among individuals can significantly influence the pharmacokinetics of PZQ and its metabolites. For instance, polymorphisms in CYP2C19 have been shown to affect the metabolism of PZQ into trans-OH-PZQ, impacting plasma levels and subsequently treatment efficacy . Understanding these genetic factors is crucial for optimizing treatment regimens.

Table 3: Pharmacogenetic Variations Affecting Praziquantel Metabolism

| Genetic Variant | Effect on Metabolism |

|---|---|

| CYP2C19*2 | Reduced enzyme activity |

| CYP3A4*1B | Increased metabolism |

| CYP2C9*3 | Variable effects on drug levels |

This compound plays a vital role as a metabolite contributing to the biological activity of Praziquantel against schistosomiasis. While it exhibits lower potency than its parent compound, its presence in plasma can enhance overall treatment efficacy through pharmacogenetic interactions. Further research into its mechanisms and effects will be essential for improving therapeutic strategies against schistosomiasis and addressing issues related to drug resistance.

Future Directions

Ongoing studies should focus on:

- Elucidating the detailed mechanisms by which trans-OH-PZQ interacts with schistosome ion channels.

- Investigating the impact of genetic variability on drug metabolism and efficacy.

- Exploring potential combination therapies that could enhance the effectiveness of PZQ and its metabolites against resistant strains.

Q & A

Q. How is trans-Hydroxy Praziquantel identified and quantified in biological matrices?

Methodological Answer: TPZQ is quantified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). For example, in grass carp plasma and tissues, TPZQ extraction involves liquid-liquid separation with organic solvents, followed by chromatographic separation using a C18 column and mobile phases optimized for polarity (e.g., acetonitrile-water-tetrahydrofuran mixtures). Internal standards like diazepam are used to normalize variability . Validation parameters (linearity, precision, recovery) must adhere to FDA/EMA guidelines for bioanalytical methods. Fluorometric methods, such as dansyl-chloride derivatization, are also employed for detection in rabbit plasma .

Q. What are the pharmacokinetic properties of this compound in non-human models?

Methodological Answer: Pharmacokinetic studies in grass carp (Ctenopharyngodon idella) after oral PZQ administration (50 mg/kg) show rapid TPZQ formation, with peak plasma concentrations at 4–6 hours. Tissue distribution studies use compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate bioavailability and depletion rates. TPZQ exhibits slower clearance than cis-hydroxy metabolites, requiring tissue-specific sampling schedules to capture residue dynamics .

Q. What experimental designs are appropriate for assessing the bioavailability of Praziquantel and its metabolites?

Methodological Answer: Randomized crossover studies in healthy volunteers (e.g., 24 participants, single 1.2 g dose) are standard. Blood samples are collected at fixed intervals (0–24 hours), and plasma TPZQ levels are analyzed via HPLC. Bioequivalence is determined using ANOVA for AUC and Cmax, with 90% confidence intervals for geometric mean ratios . Cluster-adjusted logistic regression models address within-subject variability .

Q. What are the validated analytical techniques for separating Praziquantel enantiomers and their metabolites?

Methodological Answer: Chiral separation uses β-cyclodextrin columns in preparative HPLC. Phase diagrams (melting point, solubility) guide solvent selection (e.g., methanol at 0°C). Thermodynamic properties, determined via differential scanning calorimetry (DSC), ensure enantiopure TPZQ recovery. Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction validate crystallinity post-separation .

Q. How do sample preparation protocols affect variability in Praziquantel concentration measurements?

Methodological Answer: Simplified sample preparation (e.g., direct dissolution in ethanol) induces absorbance variability due to inconsistent PZQ solvation. Standardized protocols, including sonication and centrifugation, reduce variability. Spectrophotometric calibration curves must account for matrix effects (e.g., plasma proteins) .

Advanced Research Questions

Q. How do variations in the TRPMPZQ receptor influence the efficacy of Praziquantel and its metabolites like TPZQ?

Methodological Answer: Site-directed mutagenesis of TRPMPZQ residues (e.g., Y1554C, Q1670K) is performed to assess TPZQ interactions. In vitro Ca<sup>2+</sup> reporter assays measure EC50 shifts; mutants with >2-fold EC<sup>50</sup> increases (e.g., Y1554C: EC50 = ∞ vs. wild-type 0.74 μM) indicate resistance. Haplotype diversity analysis (e.g., integrated haplotype scoring) identifies natural selection pressures in endemic populations .

Q. What methodological approaches resolve contradictions in Praziquantel efficacy data across studies?

Methodological Answer: Multivariable logistic regression adjusts for confounders (age, infection intensity) and clustering effects (e.g., school-level uptake variability). Thematic analysis of qualitative data (e.g., Health Belief Model coding) contextualizes quantitative outliers. Sensitivity analyses test assumptions of missing data randomness (e.g., Little’s MCAR test) .

Q. How can in vitro assays model the pharmacodynamic interactions of TPZQ with schistosome ion channels?

Methodological Answer: Heterologous expression of TRPMPZQ in HEK293 cells allows voltage-clamp electrophysiology to measure TPZQ-induced Ca<sup>2+</sup> influx. Dose-response curves (0.1–10 μM TPZQ) are fitted to Hill equations to calculate potency. Parallel use of cytochalasin D controls isolates PZQ-specific effects from cytoskeletal artifacts .

Q. What genomic and functional assays identify resistance-conferring mutations affecting TPZQ efficacy?

Methodological Answer: Whole-genome sequencing of Schistosoma mansoni populations identifies TRPMPZQ SNPs (e.g., p.T1624K). Functional validation uses CRISPR/Cas9-edited parasites in murine models. Survival assays post-TPZQ exposure (e.g., 1 μM for 72 hours) quantify larval motility reduction. Allele-specific PCR screens field samples for resistance markers .

Q. What integrative models explain the multi-target hypothesis of Praziquantel and TPZQ mechanisms?

Methodological Answer: Systems pharmacology models combine proteomic data (host ion channels, parasite tegument proteins) with TPZQ pharmacokinetic parameters. Bayesian network analysis identifies synergistic targets (e.g., voltage-gated Ca<sup>2+</sup> channels, β-tubulin). In silico docking studies (AutoDock Vina) predict TPZQ binding affinities to non-canonical targets like hydra TRP channels .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.